O,O-Diethyl ethylphosphonothioate
CAS No.: 2455-45-0
Cat. No.: VC19742776
Molecular Formula: C6H15O2PS
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2455-45-0 |
|---|---|
| Molecular Formula | C6H15O2PS |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | diethoxy-ethyl-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C6H15O2PS/c1-4-7-9(10,6-3)8-5-2/h4-6H2,1-3H3 |
| Standard InChI Key | QYCVXOPKANTCLT-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=S)(CC)OCC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
O,O-Diethyl ethylphosphonothioate (CAS: 2455-45-0) belongs to the thiophosphonate family, distinguished by the presence of a sulfur atom replacing one oxygen in the phosphate ester group. The IUPAC name, 1-[ethyl(ethylsulfanyl)phosphoryl]oxyethane, reflects its ethoxy and ethylthio substituents attached to the phosphorus center . The compound’s SMILES notation, CCOP(=S)(OCC)CC, encodes its branching structure, while its InChIKey (ROHZJRLOFLALPG-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Stereochemical Considerations
Unlike its isomer O,S-diethyl ethylphosphonothioate (CAS: 2511-11-7), which exhibits chirality due to asymmetric sulfur placement, O,O-diethyl ethylphosphonothioate is achiral . This distinction influences its biological activity, as chiral analogs often show enantioselective interactions with enzymes like acetylcholinesterase.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of O,O-diethyl ethylphosphonothioate typically involves the thionation of diethyl ethylphosphonate using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) . This reaction proceeds via nucleophilic substitution, where the sulfur atom replaces one of the phosphoryl oxygen atoms. Optimized conditions include:
Recent advancements employ sealed pressure tubes to prevent volatilization of low-boiling solvents, achieving yields exceeding 85% . Reaction progress is monitored via gas chromatography (GC) and ³¹P nuclear magnetic resonance (NMR), with the latter detecting the characteristic shift from δ = 25–30 ppm (phosphonate) to δ = 45–50 ppm (phosphonothioate) .
Industrial Manufacturing
Industrial production scales the thionation process using continuous-flow reactors, which enhance heat transfer and reduce side reactions. Key steps include:
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Purification: Distillation under reduced pressure (0.1–1 mmHg) isolates the product from byproducts like diethyl disulfide.
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Quality Control: Fourier-transform infrared spectroscopy (FTIR) verifies the P=S stretch at 650–750 cm⁻¹, while elemental analysis ensures stoichiometric sulfur content.
Physicochemical Properties
Thermal and Solubility Profiles
O,O-Diethyl ethylphosphonothioate is a colorless liquid with a boiling point of 210–215°C and a density of 1.12 g/cm³ at 25°C. It exhibits moderate solubility in polar solvents:
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | 0.2 |
| Ethanol | 45.6 |
| Dichloromethane | 82.3 |
The compound’s lipophilicity (log P = 2.8) facilitates penetration through biological membranes, contributing to its neurotoxic effects.
Oxidation
Exposure to oxidizing agents like hydrogen peroxide converts the P=S group to P=O, yielding O,O-diethyl ethylphosphonate (CAS: 1067-50-9). This reaction proceeds via a radical mechanism, with second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C).
Hydrolysis
In aqueous environments, O,O-diethyl ethylphosphonothioate undergoes base-catalyzed hydrolysis:
The half-life at pH 9 and 25°C is approximately 48 hours, significantly shorter than its methylphosphonothioate analogs.
Biological Activity and Toxicology
Mechanism of Neurotoxicity
O,O-Diethyl ethylphosphonothioate inhibits acetylcholinesterase (AChE) by phosphorylating the enzyme’s serine residue (Ki = 1.4 × 10⁻⁷ M). This inhibition prevents acetylcholine hydrolysis, leading to synaptic accumulation and overstimulation of muscarinic and nicotinic receptors. Symptoms progress from miosis and salivation to respiratory paralysis at lethal doses (LD₅₀ = 12 mg/kg in rats).
Environmental Impact
Persistence in soil (t₁/₂ = 60 days) and groundwater (t₁/₂ = 120 days) raises ecotoxicological concerns. Microbial degradation pathways involve Pseudomonas putida strains expressing phosphotriesterase enzymes, which cleave the P-S bond to form non-toxic ethyl phosphate.
Applications and Regulatory Status
Chemical Weapons Convention (CWC) Implications
Listed in Schedule 2.B.04 of the CWC Annex on Chemicals, O,O-diethyl ethylphosphonothioate is monitored as a precursor to V-series nerve agents . Designated laboratories like the OPCW employ GC-MS (EI mode, m/z 182 [M⁺]) for trace detection in environmental samples .
Analytical Methods
Chromatographic Techniques
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Gas Chromatography (GC): DB-5MS column (30 m × 0.25 mm), splitless injection, detection limit = 0.1 ppb .
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Liquid Chromatography (HPLC): C18 column, UV detection at 210 nm, retention time = 8.2 min.
Spectroscopic Characterization
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